Sphaeropsidin E
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Overview
Description
Sphaeropsidin E is a diterpenoid. It has a role as a metabolite.
Scientific Research Applications
1. Biological Activities and Potential Applications
Sphaeropsidin E, a pimarane diterpene, has been studied for various biological activities. Sphaeropsidin A, a related compound, exhibits a broad array of biological activities, suggesting promising applications in agriculture and medicine. Its anticancer activity is potent and cell-specific, with a unique mode of action, potentially applicable to sphaeropsidin E as well (Masi & Evidente, 2021).
2. Phytotoxic Properties
Sphaeropsidin E, isolated from the plant pathogenic fungus Sphaeropsis sapinea f. sp. cupressi, has been associated with phytotoxic properties. This compound, along with others like sphaeropsidins A, B, and C, showed phytotoxicity to cypress, indicating a potential role in plant pathology (Evidente et al., 2002).
3. Insecticidal and Antifungal Properties
Research indicates that sphaeropsidins, including sphaeropsidin E, could have insecticidal and antifungal properties. Sphaeropsidin A, for instance, has been shown to exhibit insecticidal activity against lepidopteran pests, and similar effects may be expected from sphaeropsidin E (Di Lelio et al., 2022).
4. Anticancer Potential
Sphaeropsidin A's promising activity against drug-resistant melanoma and kidney cancer suggests that sphaeropsidin E might also have potential in cancer research. The ability of sphaeropsidin A to overcome apoptosis and multidrug resistance in cancer cells could be an important attribute for sphaeropsidin E as well (Masi et al., 2016).
5. Antibacterial Activity
There is evidence suggesting that sphaeropsidins may have antibacterial properties. For instance, sphaeropsidin A showed strong and specific activity against certain bacterial pathogens, which could imply similar potentials for sphaeropsidin E (Evidente et al., 2011).
properties
Product Name |
Sphaeropsidin E |
---|---|
Molecular Formula |
C20H32O3 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(1S,2R,4S,4bS,8aS,10R)-2-ethenyl-2,4b,8,8-tetramethyl-3,4,5,6,7,8a,9,10-octahydro-1H-phenanthrene-1,4,10-triol |
InChI |
InChI=1S/C20H32O3/c1-6-19(4)11-13(22)16-15(17(19)23)12(21)10-14-18(2,3)8-7-9-20(14,16)5/h6,12-14,17,21-23H,1,7-11H2,2-5H3/t12-,13+,14+,17-,19+,20+/m1/s1 |
InChI Key |
PEVPTRLNHNJRMF-FKSZAOESSA-N |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1C[C@H](C3=C2[C@H](C[C@]([C@@H]3O)(C)C=C)O)O)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CC(C3=C2C(CC(C3O)(C)C=C)O)O)C)C |
synonyms |
sphaeropsidin E |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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